molecular formula C22H14Cl2FN3O2S B12898620 2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide CAS No. 593238-55-2

2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide

Cat. No.: B12898620
CAS No.: 593238-55-2
M. Wt: 474.3 g/mol
InChI Key: KSIZVUIMQJXWCT-UHFFFAOYSA-N
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Description

2-Chloro-N-((4-chloro-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of chloro, fluoro, and oxazole groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((4-chloro-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminophenol and a carboxylic acid derivative.

    Introduction of the Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced through halogenation reactions using reagents like thionyl chloride (SOCl2) and fluorinating agents.

    Coupling Reactions: The final step involves coupling the synthesized oxazole derivative with a chlorinated benzamide derivative under appropriate conditions, such as using a base like triethylamine (TEA) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((4-chloro-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and the carbamothioyl group.

    Coupling Reactions: The benzamide moiety can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

2-Chloro-N-((4-chloro-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-((4-chloro-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide involves interactions with specific molecular targets and pathways. The compound’s chloro and fluoro groups can enhance its binding affinity to target proteins, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoro-5-nitrobenzotrichloride: Shares similar halogen substituents but differs in the presence of a nitro group.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring instead of an oxazole ring.

    3-Chloro-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide: Features a pyrazole ring and additional chloro substituents.

Uniqueness

2-Chloro-N-((4-chloro-3-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide is unique due to its specific combination of chloro, fluoro, and oxazole groups, which confer distinct chemical and biological properties

Properties

CAS No.

593238-55-2

Molecular Formula

C22H14Cl2FN3O2S

Molecular Weight

474.3 g/mol

IUPAC Name

2-chloro-N-[[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide

InChI

InChI=1S/C22H14Cl2FN3O2S/c1-11-2-7-19-18(8-11)27-21(30-19)15-10-13(4-6-16(15)23)26-22(31)28-20(29)14-5-3-12(25)9-17(14)24/h2-10H,1H3,(H2,26,28,29,31)

InChI Key

KSIZVUIMQJXWCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)F)Cl)Cl

Origin of Product

United States

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